molecular formula C13H8ClF3N4OS2 B2939092 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(2Z)-2-(methoxyimino)ethyl]-1,2-thiazole-4-carbonitrile CAS No. 338413-08-4

3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(2Z)-2-(methoxyimino)ethyl]-1,2-thiazole-4-carbonitrile

Cat. No.: B2939092
CAS No.: 338413-08-4
M. Wt: 392.8
InChI Key: DBEUQFFXDQVMNJ-DYUKFFQPSA-N
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Description

3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(2Z)-2-(methoxyimino)ethyl]-1,2-thiazole-4-carbonitrile is a complex organic compound with a molecular formula of C13H8ClF3N4OS2. This compound is known for its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, a thiazole ring, and a methoxyiminoethyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(2Z)-2-(methoxyimino)ethyl]-1,2-thiazole-4-carbonitrile involves multiple steps. One common method includes the following steps:

    Formation of the Pyridine Derivative: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is reacted with a suitable thiol reagent to introduce the sulfanyl group.

    Formation of the Thiazole Ring: The intermediate product is then reacted with a thioamide to form the thiazole ring.

    Introduction of the Methoxyiminoethyl Group: The final step involves the reaction of the thiazole derivative with a methoxyiminoethyl reagent under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control the reaction conditions precisely.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to primary amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Primary Amines: From reduction of the nitrile group.

    Substituted Pyridine Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(2Z)-2-(methoxyimino)ethyl]-1,2-thiazole-4-carbonitrile is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies related to enzyme inhibition and protein interactions.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.

    5-(trifluoromethyl)-1,2-thiazole-4-carbonitrile: Shares the thiazole and nitrile functionalities.

    2-(methoxyimino)ethyl derivatives: Compounds with similar functional groups.

Uniqueness

The uniqueness of 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-5-[(2Z)-2-(methoxyimino)ethyl]-1,2-thiazole-4-carbonitrile lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research applications.

Properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-5-[(2Z)-2-methoxyiminoethyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N4OS2/c1-22-20-3-2-10-8(5-18)11(21-24-10)23-12-9(14)4-7(6-19-12)13(15,16)17/h3-4,6H,2H2,1H3/b20-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBEUQFFXDQVMNJ-DYUKFFQPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CCC1=C(C(=NS1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\CC1=C(C(=NS1)SC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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